5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical characterization of thieno[2,3-d]pyrimidin-4-ones, highlighting their versatility in chemical reactions and potential as intermediates for further modifications. Elmuradov et al. (2011) detailed the condensation reactions of dimethyl-substituted thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes, showcasing the compound's reactivity and the synthesis of novel derivatives with potential bioactivity (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Bioevaluation and Anticancer Potential
Gold et al. (2020) synthesized a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as potential anticancer drugs. These compounds were evaluated for their cytotoxicity against various cancer cell lines and for their anti-angiogenic activities, identifying specific derivatives as promising drug candidates (Gold et al., 2020).
Kinase Inhibition for Therapeutic Applications
Guillon et al. (2013) explored the structure of a derivative closely related to the specified compound as an inhibitor of CLK1 and DYRK1A kinases. The crystal structure analysis provided insights into its potential mechanism of action as a kinase inhibitor, which could be beneficial for developing therapeutic agents (Guillon et al., 2013).
Antiproliferative and Antimicrobial Activities
Atapour-Mashhad et al. (2017) reported the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated them for antiproliferative activity against cancer cell lines. Some compounds demonstrated potent anticancer effects, suggesting their potential for drug development (Atapour-Mashhad et al., 2017).
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2,5-dimethylpyrrol-1-yl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-5-6-13(2)23(12)22-11-21-19-18(20(22)24)15(10-27-19)14-7-8-16(25-3)17(9-14)26-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQJTQFCKRZEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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